molecular formula C11H22N2O B12434973 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B12434973
M. Wt: 198.31 g/mol
InChI Key: UXGDCELHOSVFIM-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one hydrochloride, also known as N-Pivaloyl-4-aminomethylpiperidine Hydrochloride (CAS 1286273-18-4), is a specialized chemical compound with the molecular formula C11H23ClN2O and molecular weight of 234.766 g/mol . This piperidine derivative features both aminomethyl and pivaloyl functional groups, creating a unique molecular architecture valuable for pharmaceutical research and chemical synthesis. The compound's structural characteristics make it particularly useful as a synthetic intermediate or building block in medicinal chemistry, especially for developing biologically active molecules with potential therapeutic applications. Researchers utilize this compound primarily in drug discovery programs, where its piperidine scaffold serves as a core structural element in compounds being investigated for various pharmacological targets . The hydrochloride salt form enhances stability and solubility for experimental applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated environment. Researchers should consult safety data sheets for specific handling and storage requirements.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3

InChI Key

UXGDCELHOSVFIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)CN

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation of Piperidine

The direct acylation of piperidine derivatives using ketone-bearing electrophiles represents a primary route. For 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, the piperidine nitrogen undergoes nucleophilic attack on a carbonyl electrophile. A key challenge lies in identifying stable electrophiles compatible with secondary amines.

Example Protocol :

  • Electrophile Synthesis : Prepare 1-chloro-2,2-dimethylpropan-1-one by treating 2,2-dimethylpropanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by halogenation at the α-position.
  • Alkylation : React 4-(aminomethyl)piperidine with 1-chloro-2,2-dimethylpropan-1-one in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base. Stir at 25°C for 24 hours.
  • Workup : Extract with aqueous NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, ethyl acetate/hexane gradient).

Yield : ~60–70% (theoretical), though practical yields may vary due to electrophile instability.

Protection-Deprotection Approaches

Boc-Protected Intermediate Route

To prevent undesired side reactions at the primary amine, tert-butoxycarbonyl (Boc) protection is employed. This method is adapted from analogous piperidine syntheses.

Stepwise Procedure :

  • Protection : Treat 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in DCM/Et₃N (1:1) at 0°C. Stir for 2 hours to form 1-Boc-4-(aminomethyl)piperidine.
  • Acylation : React the Boc-protected intermediate with 2,2-dimethylpropanoyl chloride in acetonitrile (MeCN) using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents.
  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA)/DCM (1:1) for 3 hours at 25°C.

Key Data :

  • Coupling Efficiency : >85% yield in acylation step.
  • Purity : ≥95% after purification (HPLC).

Reductive Amination Alternatives

Ketone-Amine Condensation

Reductive amination between 4-(aminomethyl)piperidine and 2,2-dimethylpropanal offers a single-step route, though challenges arise due to steric hindrance from the neopentyl group.

Optimized Conditions :

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol (MeOH), acetic acid (AcOH) as catalyst.
  • Temperature : 50°C, 48 hours under nitrogen.
  • Yield : ~40–50% due to competing imine formation.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Nucleophilic Acylation 60–70% Direct, minimal steps Unstable electrophiles
Boc Protection Route 70–85% High purity, scalable Multi-step, costly reagents
Reductive Amination 40–50% Single-step Low yield, steric hindrance

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvent Choice : Dichloromethane (DCM) and acetonitrile (MeCN) are preferred for acylation due to low nucleophilicity.
  • Catalysts : EDCI/HOBt systems outperform DCC (dicyclohexylcarbodiimide) in minimizing racemization.

Green Chemistry Metrics

  • Atom Economy : 78% for Boc protection route vs. 65% for reductive amination.
  • E-Factor : 12.5 (kg waste/kg product) for multi-step synthesis, reducible via solvent recycling.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible-light-mediated C–N bond formation. For example, iridium-based photocatalysts enable coupling of 4-(aminomethyl)piperidine with ketone precursors under mild conditions.

Preliminary Results :

  • Yield : 55% (room temperature, 6 hours).
  • Scope : Limited to electron-deficient ketones.

Chemical Reactions Analysis

1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired products are obtained .

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, the following structurally or functionally related compounds are analyzed:

1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine

  • Molecular Formula : C₁₀H₁₈N₂O
  • Average Mass : 182.27 g/mol
  • Key Structural Differences: The cyclopropanecarbonyl group replaces the 2,2-dimethylpropan-1-one moiety.
  • Functional Implications : The cyclopropane group may enhance metabolic stability compared to linear alkyl chains, as seen in its use in agrochemical and pharmaceutical intermediates .

1-{4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-ylamino]-piperidin-1-yl}-ethanone

  • Molecular Formula : C₁₇H₂₁N₇O₄S
  • Average Mass : 419.46 g/mol
  • Key Structural Differences : This derivative includes a pyrimidine ring and a methanesulfonylphenyl group, enabling interactions with enzymes like GPR119 (a G protein-coupled receptor involved in glucose homeostasis).
  • Functional Implications : The nitro and sulfonyl groups enhance electron-withdrawing effects, improving receptor binding affinity compared to the simpler pivaloyl group in the target compound .

3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

  • Molecular Formula : C₁₆H₂₂N₂O
  • Average Mass : 258.36 g/mol
  • Key Structural Differences: An enaminone (α,β-unsaturated ketone) system replaces the aminomethyl-piperidine-pivaloyl framework. The conjugated double bond allows for π-π stacking interactions.
  • Functional Implications : Demonstrated anti-ulcer activity in vivo, attributed to its ability to modulate gastric acid secretion and mucosal defense mechanisms .

1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one

  • Molecular Formula : C₁₈H₂₀N₄O₂S
  • Average Mass : 372.44 g/mol
  • Key Structural Differences : Incorporates a thiazole-isoxazole hybrid system, enhancing antifungal activity.
  • Functional Implications : Patented as a fungicide for crop protection, highlighting the role of heterocyclic substituents in agricultural applications .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
This compound C₁₁H₂₂N₂O Piperidine, aminomethyl, pivaloyl Intermediate for metabolic therapies
1-(1-Cyclopropanecarbonylpiperidin-4-yl)methanamine C₁₀H₁₈N₂O Cyclopropanecarbonyl Agrochemical/pharmaceutical intermediate
1-{4-[6-(4-Methanesulfonyl-phenylamino)-5-nitro-pyrimidin-4-ylamino]-piperidin-1-yl}-ethanone C₁₇H₂₁N₇O₄S Pyrimidine, methanesulfonylphenyl GPR119 agonist for diabetes treatment
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one C₁₆H₂₂N₂O Enaminone, piperidine-phenyl Anti-ulcer agent
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one C₁₈H₂₀N₄O₂S Thiazole-isoxazole hybrid Agricultural fungicide

Research Findings and Implications

  • Cyclopropane derivatives (e.g., ) exhibit improved metabolic stability due to ring strain, a feature absent in the target compound. Heterocyclic systems (e.g., thiazole-isoxazole in ) enhance antifungal activity but introduce synthetic complexity.
  • Biological Performance: The target compound’s piperidine-aminomethyl-pivaloyl scaffold is less potent in receptor binding (e.g., GPR119) compared to pyrimidine-sulfonyl derivatives . Anti-ulcer activity is notably higher in enaminone derivatives (e.g., ) due to their dual action on acid secretion and mucosal protection.

Notes

  • Key Limitations : The target compound’s bulky pivaloyl group may hinder blood-brain barrier penetration, limiting CNS applications.
  • Future Directions : Hybridizing its structure with heterocycles (e.g., thiazole) could expand its utility in antimicrobial or antifungal contexts .

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, also known as N-Pivaloyl-4-aminomethylpiperidine hydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H23ClN2O
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 1286273-18-4

The compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter systems, particularly the cholinergic system. It has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Inhibitory Activity on Acetylcholinesterase

Research indicates that compounds structurally similar to this compound exhibit potent AChE inhibition. For example, a study reported that certain Mannich bases demonstrated impressive inhibition profiles against AChE at nanomolar levels, suggesting that this compound may share similar properties .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Acetylcholinesterase Inhibition Enhances cholinergic signaling by inhibiting AChE activity .
Anticancer Potential Exhibited antiproliferative activity against various human cancer cell lines .
Antimicrobial Properties Potential antibacterial and antifungal activities have been noted in related compounds .

Antiproliferative Activity

In a study examining the antiproliferative effects of Mannich bases, including derivatives similar to this compound, various compounds were screened against three human cancer cell lines. Some exhibited significant growth inhibition with GI50 values ranging from 0.01μM0.01\,\mu M to 79.4μM79.4\,\mu M, indicating their potential as anticancer agents .

Neuroprotective Effects

Another relevant study highlighted the neuroprotective effects of compounds targeting AChE. The findings suggested that enhancing acetylcholine levels through AChE inhibition could provide therapeutic benefits in Alzheimer's disease models .

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